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molecular formula C6H6Se B7769099 Selenophenol CAS No. 57880-10-1

Selenophenol

Cat. No. B7769099
M. Wt: 157.08 g/mol
InChI Key: WDODWFPDZYSKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)c1c(Cl)n(COCc2ccccc2)c(=O)[nH]c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cc(C)cc([SeH])c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][CH2:9][n:10]1[c:11](=[O:12])[nH:13][c:14](=[O:15])[c:16]([CH:19]([CH3:20])[CH3:21])[c:17]1[Cl:18].[CH3:29][c:30]1[cH:31][c:32]([SeH:33])[cH:34][c:35]([CH3:36])[cH:37]1.[c:22]1([SeH:28])[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][CH2:9][n:10]1[c:11](=[O:12])[nH:13][c:14](=[O:15])[c:16]([CH:19]([CH3:20])[CH3:21])[c:17]1[Se:28][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1

Inputs

Step One
Name
CC(C)c1c(Cl)n(COCc2ccccc2)c(=O)[nH]c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)c1c(Cl)n(COCc2ccccc2)c(=O)[nH]c1=O
Name
Cc1cc(C)cc([SeH])c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1cc(C)cc([SeH])c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[SeH]c1ccccc1

Outcomes

Product
Name
Type
product
Smiles
CC(C)c1c([Se]c2ccccc2)n(COCc2ccccc2)c(=O)[nH]c1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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